molecular formula C17H26O4 B14397991 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate CAS No. 88046-62-2

3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate

Cat. No.: B14397991
CAS No.: 88046-62-2
M. Wt: 294.4 g/mol
InChI Key: QXAUPXRSAIBVGK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[420]octan-1-yl acetate is a synthetic compound with a complex bicyclic structure

Preparation Methods

The synthesis of 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic routes typically involve:

    Formation of the bicyclic core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the bicyclic structure.

    Introduction of functional groups: The pent-4-en-1-yl group and the acetate group are introduced through substitution reactions, where specific reagents and conditions are used to attach these groups to the bicyclic core.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and using continuous flow processes to ensure consistent and efficient production.

Chemical Reactions Analysis

3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.

    Biology: The compound can be used to study biological pathways and interactions, particularly those involving its functional groups.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize and bind to the compound’s functional groups. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can lead to different biological activities and applications compared to these similar compounds.

Properties

CAS No.

88046-62-2

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

(3,3-dimethyl-5-oxo-8-pent-4-enoxy-1-bicyclo[4.2.0]octanyl) acetate

InChI

InChI=1S/C17H26O4/c1-5-6-7-8-20-15-9-13-14(19)10-16(3,4)11-17(13,15)21-12(2)18/h5,13,15H,1,6-11H2,2-4H3

InChI Key

QXAUPXRSAIBVGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12CC(CC(=O)C1CC2OCCCC=C)(C)C

Origin of Product

United States

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